tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate
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Overview
Description
Tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.2 g/mol. It is widely used in scientific research and industry due to its unique chemical properties and versatility.
Preparation Methods
The synthesis of tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often utilize similar synthetic routes but are optimized for scalability and efficiency.
Chemical Reactions Analysis
Tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include trifluoroacetic acid for deprotection, hydrogen chloride gas for deprotection under solvent-free conditions, and various catalysts for facilitating specific reactions
Scientific Research Applications
Tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate is utilized in various scientific research applications, including:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group can be installed and removed under relatively mild conditions, making it useful for various synthetic applications. The removal of the Boc group typically involves protonation of the carbonyl oxygen, leading to the cleavage of the tert-butyl group and formation of the desired product .
Comparison with Similar Compounds
Tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate can be compared with other similar compounds, such as:
- tert-butyl N-(2-oxiranylmethyl)carbamate
- 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-fluorocyclobutane-1-carboxylic acid
- 3-cyclobutylcyclobutane-1-carboxylic acid These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
1784509-48-3 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-3-oxocyclobutyl)carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-7(5-8(6)12)11-9(13)14-10(2,3)4/h6-7H,5H2,1-4H3,(H,11,13) |
InChI Key |
SYQFUQUFNMJAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC1=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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